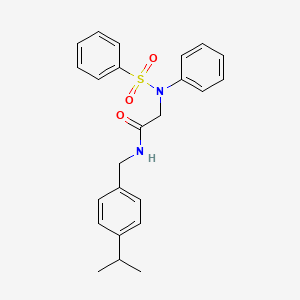

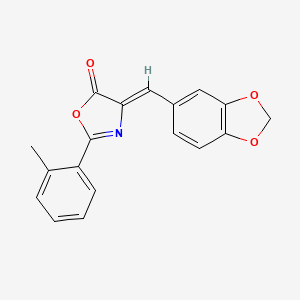

![molecular formula C18H23NO3S B4627388 N-[1-(3,4-dimethylphenyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B4627388.png)

N-[1-(3,4-dimethylphenyl)ethyl]-4-ethoxybenzenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of N-[1-(3,4-Dimethylphenyl)ethyl]-4-ethoxybenzenesulfonamide derivatives involves complex chemical reactions. One such derivative, N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-yli-dene)-4-methylbenzenesulfonamide, was unexpectedly synthesized through an aminohalogenation reaction, showcasing the intricate nature of synthesizing such compounds (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Molecular Structure Analysis

The molecular structure of N-[1-(3,4-Dimethylphenyl)ethyl]-4-ethoxybenzenesulfonamide derivatives can be complex and varied. For example, the crystal structure analysis of a related compound, (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, revealed a monoclinic space group, indicating the detailed molecular geometry these compounds can exhibit (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Chemical Reactions and Properties

N-[1-(3,4-Dimethylphenyl)ethyl]-4-ethoxybenzenesulfonamide and its derivatives undergo various chemical reactions. The compound's reactivity, particularly in the formation of dimers and the presence of intermolecular hydrogen bonds, highlights its chemical properties and potential for various applications (M. Karakaya, Y. Sert, S. Sreenivasa, P. A. Suchetan, Ç. Çırak, 2015).

Scientific Research Applications

Environmental Impact and Fate

Brominated Flame Retardants : A critical review on the occurrence of novel brominated flame retardants, including their presence in indoor air, dust, consumer goods, and food, highlights the need for more research on their occurrence, environmental fate, and toxicity. This review emphasizes the importance of understanding the environmental impact of such chemicals and suggests the need for optimized analytical methods and further research on indoor environments and potential leaching sources (Zuiderveen, Slootweg, & de Boer, 2020).

Alkylphenol Ethoxylates : Discussion on the environmental fate of alkylphenol ethoxylates (APEs) and their degradation products, which are known to mimic natural hormones, potentially disrupting endocrine function in wildlife and humans. This review covers their physicochemical properties, environmental fate, and the need for understanding their long-term environmental impact (Ying, Williams, & Kookana, 2002).

Material Science and Technology

- Conducting Polymers : The review on improving the electrical conductivity of Poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), a conducting polymer, summarizes various physical and chemical approaches for enhancing its electrical conductivity. This highlights the role of PEDOT:PSS in advancing organic electronic materials and devices (Shi, Liu, Jiang, & Xu, 2015).

Environmental Safety and Risk Assessment

- Surfactant Classes in North America : A comprehensive study on the environmental safety of major surfactant classes used in personal care and cleaning products in North America. This paper reviews over 250 studies on the environmental properties, fate, toxicity, and risk assessments of these chemicals, providing insights into their environmental impact and the research supported by the industry for sustainable practices (Cowan-Ellsberry et al., 2014).

properties

IUPAC Name |

N-[1-(3,4-dimethylphenyl)ethyl]-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-5-22-17-8-10-18(11-9-17)23(20,21)19-15(4)16-7-6-13(2)14(3)12-16/h6-12,15,19H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMKABFHTLYLAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3,4-dimethylphenyl)ethyl]-4-ethoxybenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

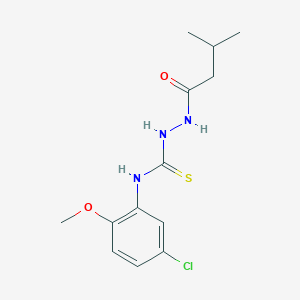

![N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea](/img/structure/B4627319.png)

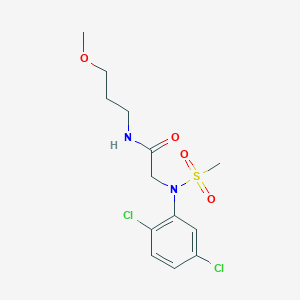

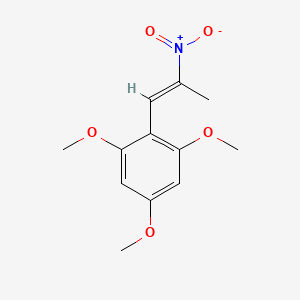

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4627350.png)

![N-{2-[(butylamino)carbonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4627357.png)

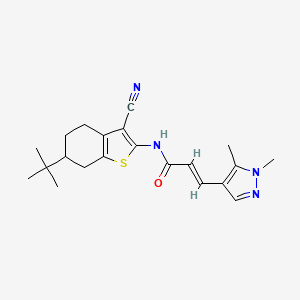

![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4627399.png)

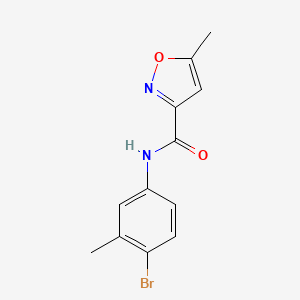

![N-(2,4-dichlorophenyl)-2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4627407.png)

![4,6-bis(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B4627419.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4627430.png)